N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a benzodioxole ring, a triazole ring, and a sulfanyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The benzodioxole and triazole intermediates are then coupled using a sulfanyl acetamide linker under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzodioxole ring, depending on the reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydride or acids like hydrochloric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the triazole or benzodioxole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural components suggest it may interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. The presence of the triazole ring, in particular, is of interest due to its known pharmacological activities.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring may interact with enzymes or receptors, modulating their activity. The benzodioxole ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 3-(benzodioxol-5-yl)propionic acid
Uniqueness
Compared to similar compounds, N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to the presence of the triazole ring and the sulfanyl acetamide linker
Properties
Molecular Formula |
C20H20N4O4S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20N4O4S/c1-3-24-19(13-4-7-15(26-2)8-5-13)22-23-20(24)29-11-18(25)21-14-6-9-16-17(10-14)28-12-27-16/h4-10H,3,11-12H2,1-2H3,(H,21,25) |
InChI Key |
SRRLPLRUEICWGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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